6-(3,4-Dichloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3,4-dichloroaniline with 3-methyluracil under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In anti-inflammatory applications, it inhibits the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells by targeting pathways involving p53/MDM2 and Bcl2 family members .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another pyrimidine derivative with anticancer and anti-inflammatory properties.
5-Substituted 2-amino-4,6-dihydroxypyrimidine derivatives: Known for their inhibitory effects against immune-induced nitric oxide generation.
Uniqueness
6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 3,4-dichlorophenyl group enhances its ability to interact with molecular targets, making it a promising candidate for further drug development .
Properties
CAS No. |
65626-83-7 |
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Molecular Formula |
C11H9Cl2N3O2 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
6-(3,4-dichloroanilino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-16-10(17)5-9(15-11(16)18)14-6-2-3-7(12)8(13)4-6/h2-5,14H,1H3,(H,15,18) |
InChI Key |
PZUMKQNOSJOCSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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